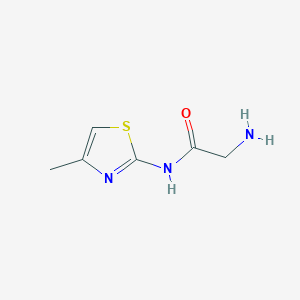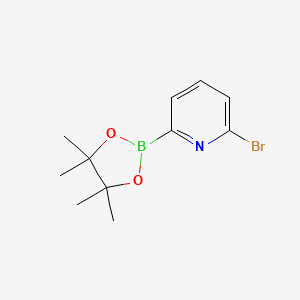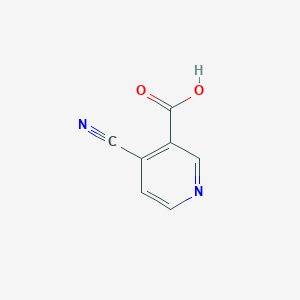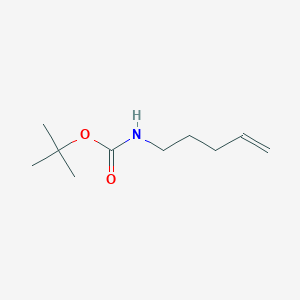
2-Amino-N-(4-methylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Amino-N-(4-methylthiazol-2-yl)acetamide is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . The first paper discusses a series of N-phenyl-(2-aminothiazol-4-yl)acetamides, which are structurally related to 2-Amino-N-(4-methylthiazol-2-yl)acetamide, and their potential as selective β3-adrenergic receptor agonists for treating obesity and type 2 diabetes . The second paper focuses on the synthesis and crystal structure of a different compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, which shares a similar acetamide group but differs significantly in the rest of its molecular structure .
Synthesis Analysis
The synthesis of related compounds, such as the N-phenyl-(2-aminothiazol-4-yl)acetamides, involves preparing derivatives with a phenoxypropanolamine moiety and evaluating their biological activities . Although the exact synthesis method for 2-Amino-N-(4-methylthiazol-2-yl)acetamide is not provided, it can be inferred that similar synthetic routes could be explored, possibly involving the condensation of appropriate thiazole derivatives with acetamide or related precursors.
Molecular Structure Analysis
While the molecular structure of 2-Amino-N-(4-methylthiazol-2-yl)acetamide is not directly analyzed in the papers, the crystal structure of a related compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, has been determined using X-ray diffractometry . This analysis revealed intramolecular hydrogen bonding that stabilizes the molecular conformation. For 2-Amino-N-(4-methylthiazol-2-yl)acetamide, one could expect similar intramolecular interactions due to the presence of amino and acetamide groups, which are known to participate in hydrogen bonding.
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for 2-Amino-N-(4-methylthiazol-2-yl)acetamide. However, the first paper indicates that the N-phenyl-(2-aminothiazol-4-yl)acetamides exhibit agonistic activity against β3-adrenergic receptors and hypoglycemic activity in a rodent model of diabetes . This suggests that compounds with the 2-aminothiazol moiety can interact with biological targets and elicit physiological responses, which could be relevant for the chemical reactivity of 2-Amino-N-(4-methylthiazol-2-yl)acetamide in a biological context.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N-(4-methylthiazol-2-yl)acetamide are not detailed in the provided papers. However, based on the structural similarities with the compounds discussed, it can be hypothesized that 2-Amino-N-(4-methylthiazol-2-yl)acetamide would exhibit properties typical of acetamide derivatives, such as moderate solubility in water, potential for hydrogen bonding, and the ability to form crystalline structures under suitable conditions . The presence of the 4-methylthiazol group could also influence the compound's lipophilicity and electronic properties, which would be important for its interaction with biological molecules.
Wissenschaftliche Forschungsanwendungen
Local Anesthetic Activities : Synthesis of various 2-aminothiazole and 2-aminothiadiazole derivatives, including N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides, demonstrated local anesthetic activity, evaluated using a rat sciatic nerve model (Badiger et al., 2012).
Anticancer Agents : New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and showed promising anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines, indicating their potential as anticancer agents (Evren et al., 2019).
Antiexudative Activity : Studies on pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides indicated significant antiexudative properties, suggesting their potential for therapeutic applications (Chalenko et al., 2019).
Antioxidant Agents : The synthesis of new 5-arylazo-2-chloroacetamido thiazole derivatives and their evaluation as antioxidant agents provide insights into the potential use of these compounds in oxidative stress-related conditions (Hossan, 2020).
Antibacterial Activity : Optically active 2-oxaisocephems substituted with 2-aminothiazol-4-yl groups showed broad-spectrum antibacterial activity, particularly effective against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (Tsubouchi et al., 1995).
Antimicrobial Activity : The synthesis of Schiff bases from 2-acetamidobenzaldehyde and 2-aminothiazole derivatives, and their subsequent use in creating Zn(II) chelates, demonstrated antibacterial properties against various pathogenic strains (Chohan et al., 2003).
Zukünftige Richtungen
The future directions of research on 2-Amino-N-(4-methylthiazol-2-yl)acetamide could involve further investigation of its biological activities and potential therapeutic applications. For example, 2-aminothiazole derivatives have been reported to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWAWRXWNJTGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methylthiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)


